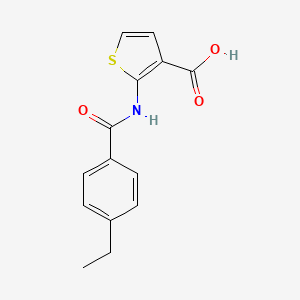

2-(4-Ethylbenzamido)thiophene-3-carboxylic acid

Beschreibung

2-(4-Ethylbenzamido)thiophene-3-carboxylic acid is a thiophene-based derivative featuring a 4-ethyl-substituted benzamido group at the 2-position and a carboxylic acid moiety at the 3-position of the thiophene ring.

Eigenschaften

IUPAC Name |

2-[(4-ethylbenzoyl)amino]thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-2-9-3-5-10(6-4-9)12(16)15-13-11(14(17)18)7-8-19-13/h3-8H,2H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGZVYBIMPTIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Thiophene-3-carboxylic Acid Intermediate

The thiophene-3-carboxylic acid core can be synthesized via several routes:

Grignard Metallation and Carboxylation: Starting from substituted thiophenes like 3-methylthiophene, a Grignard reagent is formed and then reacted with carbon dioxide to introduce the carboxyl group at the 3-position.

Palladium-Catalyzed Carbonylation: Under carbon monoxide pressure, palladium catalysts facilitate the carbonylation of bromo-substituted thiophenes to form the carboxylic acid or ester derivatives.

Halogenation and Subsequent Functionalization: Bromination at the 2-position followed by carboxylation has been demonstrated to yield 2-bromo-3-methylthiophene derivatives, which can be further transformed into carboxylic acids.

Catalytic Oxidation of Thiophenes: Using catalyst systems such as CCl4–CH3OH with vanadium or iron catalysts, thiophenes can be oxidized to methyl thiophenecarboxylates, which upon hydrolysis give the corresponding carboxylic acids.

Formation of the Amide Bond

The key step to obtain 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid involves amidation between the thiophene-3-carboxylic acid derivative and 4-ethylbenzoyl chloride:

Acid Chloride Formation: The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl2), facilitating subsequent amide bond formation.

Amidation Reaction: The acid chloride is reacted with 4-ethyl aniline or its equivalent under controlled temperature (often 0°C to room temperature) in an appropriate solvent such as acetone or ethyl acetate. Sodium hydroxide or other bases are used to neutralize the formed hydrochloric acid and drive the reaction forward.

Purification: The crude product is purified by recrystallization using solvent systems like DMF, ethanol, or their mixtures, or by column chromatography employing ethyl acetate and hexane mixtures.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiophene carboxylation | Grignard reagent + CO2 or Pd-catalyzed carbonylation | 0°C to room temp | Ether, EtOH | 60-85 | Multi-step, requires inert atmosphere |

| Acid chloride formation | SOCl2 | Reflux or RT | None or DCM | Quantitative | Converts acid to acid chloride for amidation |

| Amidation | 4-Ethylaniline + acid chloride + NaOH | 0°C to RT | Acetone, ethyl acetate | 70-90 | Stirred overnight; base neutralizes HCl; reaction monitored by TLC or NMR |

| Purification | Recrystallization or column chromatography | RT | DMF, ethanol mixtures | - | Ensures high purity for analytical and biological testing |

Mechanistic Insights

The amidation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses to release chloride ion and form the amide bond.

The thiophene ring remains intact during these transformations, with the carboxylic acid and amide groups positioned at 3- and 2-positions respectively, as confirmed by NMR and mass spectrometry analyses.

Research Findings and Optimization

Studies indicate that substituents on the benzoyl moiety, such as the ethyl group at the para position, influence solubility and reactivity, affecting overall yield and purity.

Continuous flow synthesis and automated reactors have been proposed to improve reaction consistency and scalability, especially for the amidation step.

Variations in solvent systems and temperature profiles during amidation can optimize product crystallinity and reduce impurities.

Summary Table of Key Synthetic Routes

| Route No. | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 3-Methylthiophene | Bromination → Grignard → Carboxylation → Amidation | Straightforward, good yields | Multi-step, requires careful control |

| 2 | Thiophene + CCl4–CH3OH catalyst | Catalytic oxidation to methyl ester → Hydrolysis → Amidation | Mild conditions, catalyst-based | Moderate yields, catalyst cost |

| 3 | Commercial thiophene-3-carboxylic acid | Acid chloride formation → Amidation | High purity, reproducible | Requires acid chloride intermediate |

Analyse Chemischer Reaktionen

2-(4-Ethylbenzamido)thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the carboxylic acid group results in the corresponding alcohol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Ethylbenzamido)thiophene-3-carboxylic acid has shown potential in drug development due to its biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiophene compounds exhibit antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli . The compound's structural features may contribute to its efficacy as a bacteriostatic agent.

- Anti-inflammatory Properties : Thiophene derivatives are known for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .

- Antioxidant Activity : The compound may also possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes have various applications:

- Catalysis : Metal complexes derived from thiophene carboxylic acids are utilized in catalytic processes due to their ability to stabilize metal ions and enhance reaction rates .

- Dyeing Industry : Azo complexes formed with thiophene derivatives are used in the dyeing of textiles, particularly wool and synthetic fibers .

Materials Science

The unique electronic properties of thiophenes make them suitable for applications in materials science:

- Organic Electronics : Thiophene derivatives are used in organic semiconductors and photovoltaic devices due to their favorable charge transport properties .

- Sensors : The compound's ability to interact with various analytes allows it to be employed in sensor technology for detecting environmental pollutants or biological markers .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antibacterial activity of this compound against resistant bacterial strains. The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC). Results indicated moderate activity against several strains, suggesting its potential use as an antimicrobial agent .

Case Study 2: Coordination Complexes

Research on the coordination of this compound with cobalt(II) revealed the formation of stable octahedral complexes. These complexes were tested for their antimicrobial properties, showing varying degrees of effectiveness against different bacterial strains. The study highlighted the importance of ligand structure in influencing the biological activity of metal complexes .

Wirkmechanismus

The mechanism of action of 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in the inflammatory response . The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The methoxy-substituted analog (Analog 1) has higher aqueous solubility due to its polar substituent, whereas ethyl esters (e.g., Analog 2) favor organic solvents .

- Molecular Weight : Variations in substituents significantly alter molecular weight (331.39–469.53), impacting pharmacokinetic profiles such as absorption and distribution .

Biologische Aktivität

2-(4-Ethylbenzamido)thiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity can provide insights into its therapeutic applications, particularly in oncology and antimicrobial research.

- Molecular Formula : C13H13N1O2S1

- Molecular Weight : 247.31 g/mol

- CAS Number : 1019449-40-1

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. This compound may exhibit its effects by modulating these interactions, leading to therapeutic outcomes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of thiophene compounds could significantly reduce the viability of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in:

- Reduction in Cell Viability : Up to 70% reduction at higher concentrations.

- Apoptosis Induction : Increased levels of caspase-3 activity were observed, indicating apoptosis.

- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase was recorded.

Case Study 2: Antimicrobial Efficacy

In a separate study assessing antimicrobial properties, the compound was tested against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiophene ring and amide group can enhance or diminish biological activity. For example:

- Substituents on the aromatic ring can influence binding affinity to target proteins.

- Altering the length and branching of alkyl chains can affect solubility and permeability, impacting bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-ethylbenzoyl chloride with 2-aminothiophene-3-carboxylic acid derivatives. A key intermediate, such as ethyl 2-amino-thiophene-3-carboxylate, can be functionalized via amidation using activated carbonyl reagents. For example, outlines a general procedure for synthesizing analogous thiophene carboxamides, emphasizing the use of protecting groups (e.g., acetyl) and characterization via NMR and IR . highlights the role of acrylamido group introduction through condensation reactions under inert conditions .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Comprehensive characterization includes:

- 1H/13C NMR : To confirm the ethylbenzamido substituent’s integration and aromatic proton environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm).

- IR Spectroscopy : Key peaks include C=O stretches (~1680 cm⁻¹ for carboxylic acid and ~1650 cm⁻¹ for amide) and N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns. stresses the need for microanalysis (C, H, N, S) to confirm purity .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : While direct data for this compound is limited, reports that thiophene-3-carboxylic acids exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in water (~0.1–1 mg/mL). The ethylbenzamido group may enhance lipophilicity, reducing aqueous solubility. Stability tests (e.g., pH 1–13, 40°C/75% RH) should be conducted, referencing ’s storage guidelines (store at 2–8°C under nitrogen) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

- Methodological Answer : SAR studies require systematic modifications:

- Core Modifications : Replace the ethyl group with halogens or electron-withdrawing groups to assess receptor binding (e.g., ’s β-3 adrenergic receptor ligand design) .

- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole ( compares pKa values of heterocyclic carboxylic acids) .

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GPCRs, guided by ’s receptor-ligand data .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer : Key strategies include:

- Catalyst Screening : Use Pd/C or HATU for efficient amidation ( recommends HATU for acrylamido couplings) .

- Solvent Optimization : Replace DCM with THF or EtOAc for safer, scalable reactions ( advises solvent compatibility tests) .

- Purification Techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product.

Q. How can contradictory physicochemical data (e.g., pKa, logP) be resolved?

- Methodological Answer : Contradictions often arise from experimental conditions:

- pKa Variability : shows thiophene-3-carboxylic acid has pKa ~4.1 in water, but substituents (e.g., ethylbenzamido) may shift this value. Use potentiometric titration (e.g., SiriusT3) under standardized conditions .

- LogP Discrepancies : Compare experimental (HPLC-derived) and computational (e.g., XLogP3) values. Adjust calculations using fragment-based methods ( ’s XLogP = 2.0 for a related compound) .

Q. What analytical methods detect impurities or degradation products in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate impurities. identifies thiophene-3-carboxylic acid derivatives as common impurities, requiring MS/MS for structural confirmation .

- Stability-Indicating Assays : Perform forced degradation (heat, light, oxidation) and monitor via UPLC-PDA. ’s SDS recommends avoiding moisture to prevent hydrolysis .

Q. How can computational modeling predict metabolic pathways or toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate bioavailability, CYP450 interactions, and hepatotoxicity. ’s molecular formula (C22H23ClN2O3S) can guide parameter inputs .

- Metabolic Pathway Simulation : Use BioTransformer 3.0 to predict Phase I/II metabolism, focusing on amide hydrolysis or thiophene ring oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.